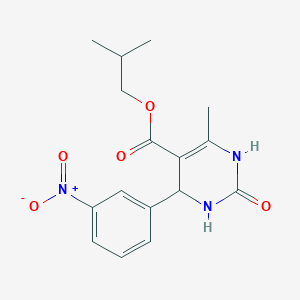
1,2-Dibutoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutoxybenzene: is an organic compound with the molecular formula C14H22O2 . It is a derivative of benzene, where two hydrogen atoms are replaced by butoxy groups at the 1 and 2 positions. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxybenzene can be synthesized through the alkoxylation of 1,2-dihydroxybenzene. The process involves the reaction of 1,2-dihydroxybenzene with bromobutane in the presence of an alkali solution. The reaction is carried out in an inert gas atmosphere at a temperature of 95-100°C. The reaction mass is then exposed to mixing for 5 hours at 105°C, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves vacuum distillation to extract the compound with high purity. The final product is purified by processing with an alkaline water-methanol solution, followed by washing and drying .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibutoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating nature of the butoxy groups, the compound readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for bromination or nitration reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Bromination: 4-bromo-1,2-dibutoxybenzene.
Nitration: 4-nitro-1,2-dibutoxybenzene.
Oxidation: 1,2-dibutoxybenzoquinone.
Applications De Recherche Scientifique
1,2-Dibutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex aromatic compounds.
Material Science: The compound is utilized in the development of novel luminescent liquid crystals and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mécanisme D'action
The mechanism of action of 1,2-dibutoxybenzene involves its interaction with various molecular targets. The butoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various synthetic applications to form new compounds with desired properties .
Comparaison Avec Des Composés Similaires
1,2-Dimethoxybenzene (Veratrole): Similar in structure but with methoxy groups instead of butoxy groups.
1,3-Dibutoxybenzene: Another isomer with butoxy groups at the 1 and 3 positions.
1,4-Dibutoxybenzene: An isomer with butoxy groups at the 1 and 4 positions.
Uniqueness: 1,2-Dibutoxybenzene is unique due to the specific positioning of the butoxy groups, which influences its chemical reactivity and physical properties. This positioning makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Propriétés
Numéro CAS |
20367-35-5 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1,2-dibutoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Clé InChI |
GHKFGRVGAQYZNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B11705830.png)
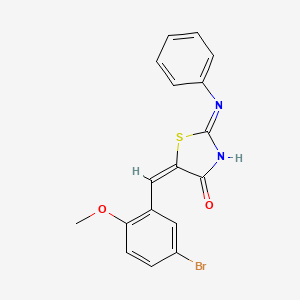
![(5E)-3-Methyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705838.png)
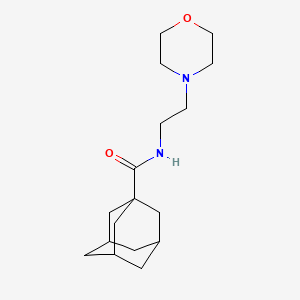

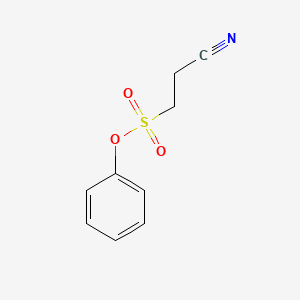

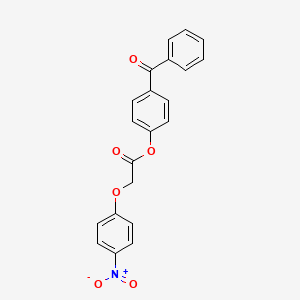
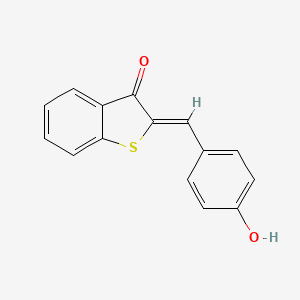
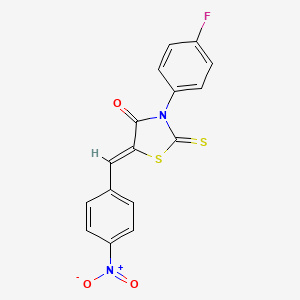
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11705877.png)
![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705887.png)

